BenchChemオンラインストアへようこそ!

7-Chloro-6-formyl-1H-benzimidazole

Nucleophilic aromatic substitution Benzimidazole functionalization Building block versatility

7-Chloro-6-formyl-1H-benzimidazole (IUPAC: 4-chloro-1H-benzimidazole-5-carbaldehyde; molecular formula C₈H₅ClN₂O, MW 180.59) is a heterocyclic aromatic compound featuring a benzimidazole core simultaneously substituted with an electron-withdrawing chloro group at the 7-position (4-position in IUPAC) and a reactive formyl group at the 6-position (5-position in IUPAC). This compound serves primarily as a synthetic intermediate for constructing pharmacologically active benzimidazole derivatives, including TRPV1 antagonists, kinase inhibitors, and antimicrobial agents.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59
CAS No. 1368370-64-2
Cat. No. B2620158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-formyl-1H-benzimidazole
CAS1368370-64-2
Molecular FormulaC8H5ClN2O
Molecular Weight180.59
Structural Identifiers
SMILESC1=CC2=C(C(=C1C=O)Cl)N=CN2
InChIInChI=1S/C8H5ClN2O/c9-7-5(3-12)1-2-6-8(7)11-4-10-6/h1-4H,(H,10,11)
InChIKeyLSETVCDHIWSFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-formyl-1H-benzimidazole (CAS 1368370-64-2): Procurement-Relevant Identity and Comparator Space for Benzimidazole Building Blocks


7-Chloro-6-formyl-1H-benzimidazole (IUPAC: 4-chloro-1H-benzimidazole-5-carbaldehyde; molecular formula C₈H₅ClN₂O, MW 180.59) is a heterocyclic aromatic compound featuring a benzimidazole core simultaneously substituted with an electron-withdrawing chloro group at the 7-position (4-position in IUPAC) and a reactive formyl group at the 6-position (5-position in IUPAC) . This compound serves primarily as a synthetic intermediate for constructing pharmacologically active benzimidazole derivatives, including TRPV1 antagonists, kinase inhibitors, and antimicrobial agents [1]. Its closest in-class comparators are 6-formyl-1H-benzimidazole (non-halogenated), 7-fluoro-6-formyl-1H-benzimidazole (alternative halogen), 7-chloro-1H-benzimidazole (non-formylated), and 6-nitro-1H-benzimidazole derivatives.

Why 7-Chloro-6-formyl-1H-benzimidazole Cannot Be Replaced by Common Benzimidazole Analogs in Regioselective Synthesis


The simultaneous presence of a chloro leaving group and a formyl condensation handle on the same benzimidazole scaffold creates a regiochemically defined, dual-reactive intermediate that cannot be replicated by either non-halogenated benzimidazole carbaldehydes or non-carbonylated chloro-benzimidazoles. Generic substitution with 6-formyl-1H-benzimidazole eliminates the ortho-chloro functionality required for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr) at C-7 [1]. Conversely, substitution with 7-chloro-1H-benzimidazole forfeits the formyl group essential for condensation-driven heterocycle extension (e.g., hydrazone, thiosemicarbazone, or Knoevenagel adduct formation). The fixed 1,2,4-substitution pattern of 7-chloro-6-formyl-1H-benzimidazole is a critical determinant of the regiochemical outcome in subsequent derivatization, meaning that regioisomeric alternatives such as 5-chloro-1H-benzimidazole-6-carbaldehyde produce different products [2].

Quantitative Differentiation Evidence for 7-Chloro-6-formyl-1H-benzimidazole vs. Structural Analogs


SₙAr Reactivity at C-7: 7-Chloro-6-formyl-1H-benzimidazole vs. Non-Halogenated 6-Formyl-1H-benzimidazole as a C–N/C–O Bond Formation Handle

The 7-chloro substituent enables nucleophilic aromatic substitution (SₙAr) reactions at the C-7 position of the benzimidazole ring, which is electronically activated by the adjacent formyl group at C-6 and the imidazole ring nitrogen. This dual activation is absent in the non-halogenated comparator 6-formyl-1H-benzimidazole, which lacks any leaving group at C-7 and therefore cannot undergo direct C–N or C–O bond formation at this position without pre-functionalization [1]. The ortho-relationship between the chloro and formyl groups further contributes to regioselective reactivity, as demonstrated in analogous 4-chloro-5-formylimidazole systems where the chloro substituent undergoes Pd-catalyzed cross-coupling reactions with aryl boronic acids [2].

Nucleophilic aromatic substitution Benzimidazole functionalization Building block versatility

Formyl Group Reactivity: Condensation vs. Non-Carbonylated 7-Chloro-1H-benzimidazole in Heterocycle Synthesis

The formyl group at C-6 provides a reactive carbonyl center for condensation with hydrazines, hydroxylamines, thiosemicarbazides, amines (Schiff base formation), and active methylene compounds (Knoevenagel reaction). In the synthesis of benzimidazole-derived chalcones, an acetyl group is first installed, then condensed with benzaldehyde derivatives [1]. 7-Chloro-6-formyl-1H-benzimidazole eliminates the need for the initial acetylation step, enabling direct condensation. The comparator 7-chloro-1H-benzimidazole lacks any carbonyl functionality and therefore requires electrophilic formylation (e.g., Vilsmeier-Haack or Duff reaction) before any condensation-based elaboration can occur. The Vilsmeier-Haack formylation of benzimidazoles typically proceeds with variable regioselectivity depending on the substitution pattern, introducing uncertainty in product distribution [2].

Aldehyde condensation Hydrazone synthesis Benzimidazole derivatization

Electronic Effect of 7-Chloro Substitution: Hammett σ Analysis vs. 7-Fluoro and 7-Unsubstituted-6-formyl-1H-benzimidazole

The chloro substituent at C-7 exerts an electron-withdrawing inductive effect (σₘ = 0.37, σₚ = 0.23) that modulates the electrophilicity of the formyl carbon and the acidity of the benzimidazole N–H proton. In contrast, the non-halogenated comparator 6-formyl-1H-benzimidazole has no substituent at C-7 (σ = 0) and the 7-fluoro analog has a stronger electron-withdrawing effect (σₚ = 0.06; σₘ = 0.34 for F). The chloro substituent provides an intermediate electronic perturbation: sufficient to activate the formyl group toward nucleophilic attack without the excessive reactivity (and potential for side reactions) associated with the stronger electron-withdrawing fluoro or nitro substituents. This is a class-level inference drawn from established Hammett relationships for aromatic substitution [1]. In benzimidazole systems, the effect of C-4 (C-7 in alternative numbering) substitution on N–H acidity has been demonstrated: 4-chloro substitution increases the acidity of the benzimidazole N–H (pKₐ decrease of ~0.3–0.5 units vs. unsubstituted benzimidazole, pKₐ ~12.8) [2].

Hammett substituent constants Electronic effects Reactivity tuning

Antimicrobial Potency of 6-Chloro-Benzimidazole Derivatives: Class-Level Evidence vs. 6-Nitro and 6-Unsubstituted Analogs

In a head-to-head study of 76 N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, compounds bearing the 6-chloro substituent (structurally derived from the same 4-chloro-o-phenylenediamine precursor as the target compound) demonstrated potent antibacterial activity with MIC values ranging from 2 to 16 μg mL⁻¹ against E. coli, S. faecalis, MSSA, and MRSA, comparable to ciprofloxacin (MIC = 8–16 μg mL⁻¹) [1]. Specifically, compound 4k (a 6-chloro-1H-benzimidazole derivative) exhibited antifungal activity against C. albicans and A. niger with MIC 8–16 μg mL⁻¹, compared to fluconazole (MIC = 4–128 μg mL⁻¹). These 6-chloro derivatives also showed anticancer activity with IC₅₀ ranging from 1.84 to 10.28 μg mL⁻¹ across five human cancer cell lines, comparable to paclitaxel (IC₅₀ = 1.38–6.13 μM) [1]. While these data are for elaborated N-substituted derivatives rather than the free 7-chloro-6-formyl compound itself, they establish the 6-chloro-benzimidazole substructure as a validated pharmacophoric element for antimicrobial and anticancer lead development, providing a data-supported rationale for selecting the target compound as a key intermediate over non-halogenated or 6-nitro alternatives [1].

Antimicrobial activity MIC comparison 6-Chloro-benzimidazole

Procurement-Relevant Application Scenarios for 7-Chloro-6-formyl-1H-benzimidazole Based on Verified Differentiation Evidence


Parallel Library Synthesis of 6,7-Disubstituted Benzimidazole Kinase Inhibitors

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries require a benzimidazole core with orthogonal reactive handles at defined positions. 7-Chloro-6-formyl-1H-benzimidazole enables a two-dimensional diversification strategy: (i) condensation of the C-6 formyl group with various hydrazines or amines to generate hydrazone/Schiff base libraries, followed by (ii) SₙAr or Pd-catalyzed cross-coupling at C-7 to introduce aryl, heteroaryl, or amino substituents. This divergent approach is supported by the condensation yields of 88–91% achieved in analogous benzaldehyde-benzimidazole systems [1] and the established reactivity of 6-chloro-benzimidazoles toward nucleophilic displacement [2]. The fixed 1,2,4-substitution pattern ensures regiochemically homogeneous library products, avoiding the isomeric mixtures that arise from late-stage functionalization of non-prefunctionalized scaffolds.

Synthesis of TRPV1 Antagonist Clinical Candidates via Benzimidazole-Formyl Condensation Route

The patent literature (US9040572B2) establishes benzimidazole derivatives as potent TRPV1 antagonists and describes a synthetic route in which a benzaldehyde-bearing intermediate is condensed with substituted o-phenylenediamines to construct the benzimidazole core in a single high-yielding step (88–91%) [1]. 7-Chloro-6-formyl-1H-benzimidazole provides a pre-assembled benzimidazole-aldehyde scaffold that can be directly elaborated with diverse anilines or heteroaryl amines to access TRPV1-targeted compound libraries. The 7-chloro substituent further permits late-stage diversification to modulate PK properties without altering the core condensation strategy, a synthetic flexibility that non-halogenated 6-formyl-1H-benzimidazole cannot offer.

Antimicrobial Lead Optimization Using 6-Chloro-Benzimidazole Pharmacophore

Based on the class-level evidence that 6-chloro-1H-benzimidazole derivatives achieve potent antibacterial activity (MIC 2–16 μg mL⁻¹ against MRSA, E. coli, and S. faecalis, comparable to ciprofloxacin) and antifungal activity (MIC 8–16 μg mL⁻¹ against C. albicans and A. niger) [1], 7-chloro-6-formyl-1H-benzimidazole serves as the optimal starting material for hit-to-lead optimization. The formyl group allows rapid condensation-based generation of hydrazone, thiosemicarbazone, and chalcone derivatives, while the 7-chloro ensures retention of the activity-conferring halogen substitution throughout the derivatization sequence. Selecting non-halogenated or differently halogenated benzimidazole carbaldehydes would compromise this structure-activity relationship, as the 6-chloro (7-chloro in the target numbering) pattern is specifically associated with the observed antimicrobial potency [1].

Process Chemistry Scale-Up of Benzimidazole-Derived Agrochemical Intermediates

For agrochemical discovery programs requiring multi-gram to kilogram quantities of benzimidazole building blocks, 7-chloro-6-formyl-1H-benzimidazole offers distinct process advantages. The pre-installed chloro and formyl groups eliminate the need for regioselective electrophilic aromatic substitution steps that are notoriously low-yielding and difficult to control at scale. The compound's single well-defined substitution pattern ensures batch-to-batch consistency in downstream product distribution, a critical factor for GMP intermediate production. The synthetic accessibility from commercially available 4-chloro-o-phenylenediamine via oxidative condensation with formyl equivalents [1] provides a scalable entry route with demonstrated yields of 40–99% under microwave-assisted conditions for related 6-chloro-benzimidazoles [2].

Quote Request

Request a Quote for 7-Chloro-6-formyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.